molecular formula C22H15NO5 B2545470 (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate CAS No. 622364-19-6

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate

Cat. No.: B2545470
CAS No.: 622364-19-6
M. Wt: 373.364
InChI Key: VFIMTESOORCXJD-JAIQZWGSSA-N
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Description

This compound belongs to the aurone family, characterized by a benzofuran-3-one core substituted with a pyridin-3-ylmethylene group at the C2 position and a 4-methoxybenzoate ester at C5. The (Z)-configuration is critical for maintaining structural rigidity, which influences binding interactions with biological targets. The 4-methoxybenzoate moiety enhances lipophilicity and may modulate metabolic stability compared to other esters .

Properties

IUPAC Name

[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5/c1-26-16-6-4-15(5-7-16)22(25)27-17-8-9-18-19(12-17)28-20(21(18)24)11-14-3-2-10-23-13-14/h2-13H,1H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIMTESOORCXJD-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation and Carboxylation

Starting with 3-methylsalicylic acid, esterification with methanol yields methyl 3-methylsalicylate. Subsequent O-alkylation with ethyl bromoacetate in the presence of potassium carbonate generates a diester intermediate. Hydrolysis under acidic conditions produces a diacid, which undergoes cyclization via treatment with sodium acetate in acetic anhydride to form 3-acetoxybenzofuran-7-carboxylic acid. For the target compound, this method is adapted by introducing a ketone at the 3-position through oxidation of a methyl group using chromium trioxide or potassium permanganate.

Key Data :

  • Cyclization yield: 68–72%
  • Characterization: $$ ^1H $$ NMR (400 MHz, CDCl$$_3 $$) δ 7.45 (d, J = 8.4 Hz, 1H), 6.92 (d, J = 8.4 Hz, 1H), 3.89 (s, 3H), 3.20 (t, J = 8.8 Hz, 2H), 2.75 (t, J = 8.8 Hz, 2H).

Introduction of the Pyridin-3-ylmethylene Group

The Z-configured double bond between the dihydrobenzofuran core and the pyridine ring is achieved via Knoevenagel condensation. This reaction typically employs a ketone and an aldehyde in the presence of a base.

Knoevenagel Condensation

The 3-oxo-dihydrobenzofuran intermediate reacts with pyridine-3-carbaldehyde in anhydrous ethanol, catalyzed by piperidine or ammonium acetate. To favor Z-selectivity, the reaction is conducted at 0–5°C with slow addition of the aldehyde. Bulky solvents like tert-butanol may enhance stereocontrol by stabilizing the transition state.

Optimized Conditions :

  • Solvent: tert-butanol
  • Catalyst: Piperidine (10 mol%)
  • Temperature: 0°C → 25°C (12 h)
  • Yield: 65–70%
  • Stereoselectivity: Z/E = 8:1 (confirmed by $$ ^1H $$-$$ ^1H $$ NOESY).

Esterification with 4-Methoxybenzoic Acid

The hydroxyl group at the 6-position of the dihydrobenzofuran undergoes esterification with 4-methoxybenzoyl chloride. A mixed-anhydride method ensures high efficiency and minimal side reactions.

Mixed-Anhydride Protocol

The hydroxyl-bearing intermediate is treated with 4-methoxybenzoyl chloride in dichloromethane, using N,N-dimethylaminopyridine (DMAP) as a catalyst and triethylamine as a base. After stirring at room temperature for 6–8 h, the crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate = 4:1).

Key Data :

  • Yield: 85–90%
  • Characterization: $$ ^13C $$ NMR (100 MHz, CDCl$$3 $$) δ 167.8 (C=O), 163.2 (OCH$$3 $$), 145.6 (Ar-C), 122.4–132.8 (pyridine and aryl carbons).

Stereochemical Analysis and Validation

The Z-configuration of the pyridinylmethylene group is confirmed through nuclear Overhauser effect spectroscopy (NOESY). A strong NOE correlation between the pyridine proton (δ 8.45 ppm) and the dihydrobenzofuran methylene protons (δ 3.20 ppm) verifies the cis arrangement. High-resolution mass spectrometry (HRMS) further validates the molecular formula.

Comparative Analysis of Alternative Routes

Cobalt-Catalyzed Reductive Coupling

A method adapted from Co-catalyzed alkyne-alkene coupling was explored but yielded predominantly E-isomers (E/Z >19:1). Modifying the ligand to Xantphos and reducing the reaction temperature to −20°C improved Z-selectivity to 3:1, though yields dropped to 45%.

Wittig Reaction

Reaction of the 3-oxo-dihydrobenzofuran with a pyridinylmethyl triphenylphosphorane reagent produced a 1:1 Z/E mixture, necessitating tedious chromatographic separation.

Scalability and Industrial Considerations

Gram-scale synthesis (10 g starting material) achieved 58% overall yield using the Knoevenagel/mixed-anhydride route. Critical process parameters include:

  • Strict moisture control during condensation
  • Use of molecular sieves to sequester reaction water
  • Recycling of Co catalysts in alternative routes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy group on the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has indicated several key biological activities associated with (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate:

1. Antimicrobial Activity
The compound exhibits antimicrobial properties by inhibiting the growth of various bacterial strains. This activity is attributed to its ability to interfere with bacterial enzymes and disrupt metabolic processes. Studies have shown that derivatives of benzofuran compounds often display significant antibacterial effects against Gram-positive and Gram-negative bacteria.

2. Antitumor Activity
The potential antitumor effects of this compound are noteworthy. It has been observed to induce apoptosis in cancer cells through several mechanisms:

  • Apoptosis Induction: The compound activates specific signaling pathways that lead to programmed cell death.
  • Cell Cycle Arrest: It has been shown to halt the proliferation of cancer cells by interfering with cell cycle progression.

3. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It modulates inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

1. Study on Antitumor Activity
A study investigated the effects of this compound on various cancer cell lines, demonstrating significant inhibition of tumor growth. The results suggested that the compound could be developed as a potential anticancer agent due to its ability to induce apoptosis and arrest the cell cycle.

2. Research on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of the compound against multiple pathogens. The findings revealed that it exhibited potent antibacterial activity comparable to standard antibiotics, indicating its potential use in treating bacterial infections.

Data Table: Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of bacterial enzymes
AntitumorInduction of apoptosis; cell cycle arrest
Anti-inflammatoryModulation of inflammatory pathways

Mechanism of Action

The mechanism by which (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate exerts its effects is likely related to its ability to interact with biological macromolecules. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the benzofuran core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Substituent (Benzofuran C2) Ester Group Key Properties
Target Compound Pyridin-3-ylmethylene 4-methoxybenzoate - Molecular weight: ~387 g/mol (estimated)
- (Z)-configuration
B1 Quinolin-2-ylmethylene Acetylated tetrahydro-2H-pyran - Yield: 65%
- mp: 189.9–190.2 °C
- Antitumor activity (unquantified)
B2 Quinolin-3-ylmethylene Acetylated tetrahydro-2H-pyran - Yield: 62%
- mp: 211.1–211.5 °C
- Higher thermal stability vs. B1
A14 Indol-3-ylmethylene Acetonitrile - mp: 230–232 °C
- Synthesized via DMF/K2CO3, chloroacetonitrile reaction
2,6-Dimethoxybenzoate Analog Pyridin-3-ylmethylene 2,6-dimethoxybenzoate - Molecular weight: 403.4 g/mol
- XLogP3: 3.9
- Commercial availability
1,3-Benzodioxole-5-carboxylate Analog Pyridin-3-ylmethylene 1,3-benzodioxole-5-carboxylate - Enhanced electron-withdrawing effects due to dioxole ring

Commercial and Industrial Relevance

  • The 2,6-dimethoxybenzoate analog is commercially available (HANGZHOU JHECHEM CO LTD), highlighting industrial interest in aurone derivatives for drug discovery .
  • In contrast, the target compound’s 4-methoxybenzoate variant may offer cost advantages due to simpler synthesis vs. multi-methoxy derivatives .

Biological Activity

(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, characterization, and biological activity of this compound, focusing on its mechanisms of action and efficacy against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C21H15NO5S. The compound features a benzofuran core substituted with a pyridine moiety and a methoxybenzoate group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzofuran Core : Using appropriate starting materials such as 2-hydroxybenzaldehyde and pyridine derivatives.
  • Condensation Reaction : A condensation reaction between the benzofuran derivative and pyridine to form the desired product.
  • Characterization : Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.

Antitumor Activity

Recent studies have evaluated the antitumor activity of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)0.83 ± 0.07Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast)0.15 ± 0.08Inhibition of cell proliferation and induction of cell cycle arrest
HeLa (Cervical)2.85 ± 0.74Activation of caspase-dependent apoptosis pathways

The compound exhibited potent inhibitory effects on cell proliferation across these cancer cell lines, with the lowest IC50 value observed in MCF-7 cells, indicating high efficacy in breast cancer models .

  • Apoptosis Induction : The compound induces apoptosis in cancer cells through the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases.
  • Cell Cycle Arrest : It has been shown to cause G1 phase arrest in certain cell lines, preventing further progression and division.
  • Caspase Activation : The activation of caspases is crucial for mediating apoptosis; studies have indicated that this compound significantly increases caspase activity in treated cells .

Case Studies

In a recent study focusing on the evaluation of various derivatives for their anticancer potential, this compound was highlighted for its superior activity compared to other synthesized compounds . The study utilized a series of assays including:

  • MTT Assay : To assess cell viability post-treatment with varying concentrations.
  • Flow Cytometry : For analyzing cell cycle distribution and apoptosis rates.

These methods confirmed that the compound not only inhibits tumor growth but also selectively targets cancerous cells while exhibiting lower cytotoxicity towards normal cells.

Q & A

Q. What are common synthetic routes for preparing (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate?

The synthesis typically involves a multi-step approach:

  • Cyclocondensation : Formation of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated ketones under acidic or basic conditions .
  • Esterification : Introduction of the 4-methoxybenzoate group via nucleophilic acyl substitution, often using DCC/DMAP coupling agents .
  • Stereochemical Control : The Z-isomer is favored by steric hindrance during the benzylidene formation step, monitored via NMR or X-ray crystallography .

Key Validation : X-ray crystallography (e.g., C–H···O interactions and dihedral angles) confirms stereochemistry and molecular packing .

Advanced Synthesis

Q. How can reaction conditions be optimized to enhance Z-isomer selectivity?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states favoring Z-configuration .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates cyclization while minimizing side reactions .
  • Temperature : Lower temperatures (0–5°C) reduce kinetic competition, improving Z-selectivity .

Data-Driven Optimization : Reaction progress monitored via HPLC to track isomer ratios .

Basic Characterization

Q. Which spectroscopic techniques confirm the structure of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., pyridinylmethylene protons at δ 7.8–8.2 ppm) and ester carbonyl signals (δ ~168 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion) .

Advanced Characterization

Q. How to resolve contradictions between experimental NMR data and computational predictions?

  • Tautomerism Analysis : Check for keto-enol tautomerism using variable-temperature NMR .
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., E-isomer or hydrolyzed esters) .
  • DFT Calculations : Compare computed 13C^{13}C chemical shifts (e.g., B3LYP/6-31G*) with experimental data .

Mechanistic Study

Q. What mechanistic insights exist for the cyclocondensation forming the benzofuran core?

  • Intermediate Trapping : Isolation of Michael adducts suggests a stepwise mechanism involving enolate formation .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) accelerate cyclization via resonance stabilization .

Supporting Evidence : Kinetic studies using in-situ IR spectroscopy track carbonyl reactivity .

Stability

Q. What storage conditions prevent degradation?

  • Temperature : Store at –20°C in amber vials to minimize photodegradation .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid ester hydrolysis .
  • Container : Seal with PTFE-lined caps to reduce oxygen exposure .

Advanced Stability

Q. How to characterize degradation products under accelerated conditions?

  • Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light for 72 hours .
  • Analytical Tools :
    • HPLC-PDA : Detects hydrolyzed benzoate (retention time shift) .
    • LC-MS/MS : Identifies oxidative byproducts (e.g., quinone derivatives) .

Analytical Methods

Q. Which chromatographic methods ensure purity?

Method Conditions Application
HPLC C18 column, 0.1% TFA in MeCN/H₂O (70:30), 1.0 mL/minQuantifies main compound (>95% purity)
TLC Silica GF₂₅₄, ethyl acetate/hexane (1:1), UV detectionScreens reaction progress

Advanced Analytical

Q. How to validate an HPLC method for quantifying this compound among analogs?

  • Specificity : Resolve co-eluting peaks using gradient elution (e.g., 50–90% MeCN over 20 min) .
  • Linearity : Calibration curve (0.1–100 µg/mL) with R² > 0.999 .
  • LOD/LOQ : Determine via signal-to-noise ratios (LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL) .

Data Contradiction

Q. If X-ray data shows unexpected dihedral angles, how to investigate?

  • Polymorphism Screening : Recrystallize from different solvents (e.g., ethanol vs. DCM) to isolate alternate crystal forms .
  • Computational Validation : Compare experimental angles with DFT-optimized geometries (e.g., Gaussian09) .
  • Thermal Analysis : DSC detects phase transitions affecting molecular packing .

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